molecular formula C11H14N2O2 B14569999 Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate CAS No. 61319-83-3

Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate

Cat. No.: B14569999
CAS No.: 61319-83-3
M. Wt: 206.24 g/mol
InChI Key: WIPXSUGURJAXHW-UHFFFAOYSA-N
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Description

Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate is an organic compound that belongs to the class of ethyl esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate typically involves the reaction of 3-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate involves its interaction with specific molecular targets. The pyridine ring and amino group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

61319-83-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(pyridin-3-ylamino)but-2-enoate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)7-9(2)13-10-5-4-6-12-8-10/h4-8,13H,3H2,1-2H3

InChI Key

WIPXSUGURJAXHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CN=CC=C1

Origin of Product

United States

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